Lamotrigine impurity I

Description

Significance of Impurity Research in Pharmaceutical Science

The investigation of pharmaceutical impurities is crucial for ensuring the quality, safety, and efficacy of drug products. moravek.comgmpinsiders.com Unwanted chemicals can arise during manufacturing, transportation, or storage and may reduce the effectiveness of the medication or even be toxic. nih.govmoravek.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines to control impurity levels in pharmaceutical products. jpionline.orgich.org A thorough understanding of impurity profiles is essential for developing robust manufacturing processes and ensuring patient safety. researchgate.net

Classification of Pharmaceutical Impurities

Pharmaceutical impurities are broadly categorized into three main types: organic impurities, inorganic impurities, and residual solvents. moravek.comgmpinsiders.compharmastate.academy

| Impurity Classification | Description | Examples |

| Organic Impurities | Can be process-related or drug-related, arising during synthesis, purification, or storage. moravek.compharmastate.academy | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.comjpionline.org |

| Inorganic Impurities | Typically derive from the manufacturing process. moravek.compharmastate.academy | Reagents, ligands, catalysts, heavy metals, inorganic salts, and filter aids. moravek.comgmpinsiders.com |

| Residual Solvents | Volatile organic chemicals used or produced in the manufacture of drug substances or excipients. moravek.comgmpinsiders.com | Ethanol, methanol, acetone. synthinkchemicals.com |

This table provides a summary of the main classifications of pharmaceutical impurities.

Process-related impurities are substances that are introduced or formed during the manufacturing process. synthinkchemicals.cominternational-biopharma.combiopharmaspec.com These can originate from various stages, including the raw materials used, the equipment, and the chemical reactions that occur during synthesis. synthinkchemicals.com They can include starting materials, by-products of side reactions, and residual catalysts. jpionline.orgadventchembio.com Controlling these impurities is a key aspect of process optimization in pharmaceutical manufacturing.

Degradation products are impurities that result from the chemical breakdown of the drug substance itself over time. nih.govsynthinkchemicals.comresearchgate.net This degradation can be triggered by factors such as exposure to light, temperature, humidity, or interaction with excipients in the formulation. nih.govresearchgate.netsapub.org Common degradation pathways include hydrolysis, oxidation, and photolysis. moravek.com Stability studies are conducted to identify potential degradation products and establish the shelf-life of a drug. europa.eu

Genotoxic impurities are a specific class of impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer. intertek.comnih.govtapi.com These are of particular concern to regulatory agencies, and strict limits are placed on their presence in pharmaceutical products. intertek.comeuropa.eu The "Threshold of Toxicological Concern (TTC)" concept is often applied to limit the daily intake of such impurities to a level associated with a negligible cancer risk. tapi.comeuropa.eu

Overview of Lamotrigine as an Active Pharmaceutical Ingredient

Lamotrigine is an antiepileptic drug used in the treatment of epilepsy and as a mood stabilizer. nih.govwikipedia.org It is a well-established API with a known profile.

Chemical Class and Structural Characteristics

Lamotrigine belongs to the phenyltriazine class of drugs. nih.govpharmacompass.com Its chemical name is 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine. pharmacompass.comfda.gov The molecule's structure contains a triazine ring substituted with two amino groups and a 2,3-dichlorophenyl group. nih.gov

| Property | Value |

| Chemical Name | 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine |

| Molecular Formula | C9H7Cl2N5 |

| Molecular Weight | 256.09 g/mol |

| pKa | 5.7 |

| Appearance | White to pale cream-colored powder |

| Solubility in Water (25°C) | Very slightly soluble (0.17 mg/mL) |

This table outlines the key chemical and physical properties of Lamotrigine. fda.govfda.gov

Contextualization of 3,5-Diamino-6-(3,4-Dichlorophenyl)triazine (Lamotrigine Impurity I) within Pharmaceutical Impurity Research

Lamotrigine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder, is synthesized through a process that can lead to the formation of several related substances. derpharmachemica.commansapublishers.com Among these, 3,5-Diamino-6-(3,4-Dichlorophenyl)triazine, designated as this compound, serves as a crucial marker in the quality control of Lamotrigine. pharmaffiliates.com This impurity is a positional isomer of Lamotrigine, where the dichlorophenyl group is attached at the 6-position of the triazine ring, but with a 3,4-dichloro substitution pattern instead of the 2,3-dichloro pattern found in the parent molecule.

The study and monitoring of this compound are integral to ensuring the purity and stability of Lamotrigine drug products. Its presence can be indicative of the starting materials or specific reaction conditions used during the synthesis of the API. Therefore, robust analytical methods are required for its detection and quantification at trace levels.

Research in this area focuses on several key aspects:

Synthesis and Characterization: The deliberate synthesis of this compound is often necessary to obtain a pure reference standard. This standard is then used for the validation of analytical methods and for toxicological studies if required. Characterization involves the use of sophisticated analytical techniques to confirm its chemical structure.

Analytical Method Development: A significant portion of research is dedicated to developing sensitive and specific analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to separate and quantify this compound from Lamotrigine and other related impurities. nih.govjst.go.jpderpharmachemica.comjptcp.com

Impurity Profiling: Understanding the complete impurity profile of a drug substance is a regulatory requirement. The investigation of this compound contributes to building a comprehensive profile of Lamotrigine, which includes identifying the origin and formation pathways of each impurity.

The development of methods to detect and control impurities like this compound is a continuous process, evolving with advancements in analytical technology and a deeper understanding of the chemical processes involved in drug manufacturing.

Detailed Research Findings

The scientific community has invested significant effort in developing and validating analytical techniques for the detection and quantification of impurities in Lamotrigine. These methods are essential for routine quality control and stability testing of the drug substance and its formulations.

High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose. Various HPLC methods have been developed, often utilizing a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and organic solvents like acetonitrile and methanol. jst.go.jpderpharmachemica.com

A study detailed a stability-indicating HPLC method capable of separating Lamotrigine from its impurities. The method utilized a C18 column with a mobile phase of acetonitrile, methanol, and a potassium orthophosphate buffer (pH 6.7) in a ratio of 30:20:50 (v/v/v). Detection was carried out at 275 nm. jst.go.jp Another method employed a mobile phase of potassium dihydrogen orthophosphate buffer (pH 7.4) and methanol (60:40) with detection at 305 nm. derpharmachemica.com

The table below summarizes typical parameters used in HPLC methods for the analysis of Lamotrigine and its impurities.

Table 1: HPLC Method Parameters for Lamotrigine Impurity Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | C18 Qualisil BDS (250 mm x 4.5 mm, 5 µm) | Reversed-phase C18 |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer (pH 7.4) and Methanol (60:40) | Acetonitrile, Methanol, and 0.01 M Potassium Orthophosphate (pH 6.7) (30:20:50 v/v/v) |

| Flow Rate | 1.3 ml/min | Not Specified |

| Detection Wavelength | 305 nm | 275 nm |

| Linearity Range | 5-30 µg/ml | 1-12 µg/ml |

| Reference | derpharmachemica.com | jst.go.jp |

These methods demonstrate the capability to resolve Lamotrigine from its impurities, including positional isomers like Impurity I, ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. The validation of these methods typically includes assessments of linearity, accuracy, precision, specificity, and robustness, in accordance with ICH guidelines.

Compound Information

The following table lists the chemical compounds mentioned in this article.

Properties

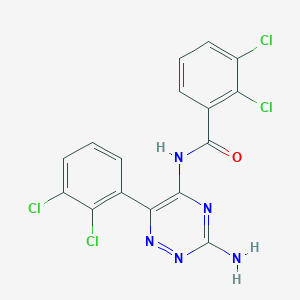

Molecular Formula |

C16H9Cl4N5O |

|---|---|

Molecular Weight |

429.1 g/mol |

IUPAC Name |

N-[3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl]-2,3-dichlorobenzamide |

InChI |

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(23-16(21)25-24-13)22-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) |

InChI Key |

JHCWSDOIAHMCNG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)N)NC(=O)C3=C(C(=CC=C3)Cl)Cl |

Origin of Product |

United States |

Stability-indicating Research and Degradation Pathway Analysis of Lamotrigine and Its Impurities, Including 3,5-diamino-6- 3,4-dichlorophenyl Triazine Lamotrigine Impurity I

Forced Degradation Studies of Lamotrigine and Impurity Formation

Forced degradation, or stress testing, is a critical component in the development of pharmaceuticals. It involves subjecting a drug substance to conditions more severe than accelerated stability studies to elucidate its intrinsic stability. grafiati.com This process helps in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods. grafiati.comresearchgate.net For lamotrigine, forced degradation studies have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, as recommended by the International Conference on Harmonization (ICH) guidelines. grafiati.comresearchgate.net

Research indicates that lamotrigine is susceptible to degradation under acidic, basic, and oxidative stress. researchgate.netresearchgate.net However, it generally shows stability against thermal and photolytic stress, although some degradation can occur under specific conditions. researchgate.netscribd.comnih.gov A primary degradation product identified through these studies is 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, a hydrolysis product sometimes referred to as Lamotrigine Impurity A or Compound A. researchgate.netderpharmachemica.comgoogle.compharmaffiliates.com

Acidic Stress-Induced Impurity Generation

Lamotrigine demonstrates significant degradation when subjected to acidic conditions. researchgate.netresearchgate.netscribd.com Studies have employed various methodologies to investigate this instability. In one such study, lamotrigine was refluxed in 0.1 N hydrochloric acid (HCl) at 80°C for three hours, leading to noticeable degradation. derpharmachemica.com Another investigation reported 2.73% degradation under acidic stress, with a major impurity peak observed chromatographically. scribd.com

The formation of several degradation products under acidic hydrolysis has been confirmed through liquid chromatography-mass spectrometry (LC-MS/MS) studies. researchgate.net Among the identified products is 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one, which results from the hydrolysis of one of the amino groups on the triazine ring. researchgate.netderpharmachemica.com

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| 0.1 N HCl at 80°C for 3 hours | HPLC | Degradation observed derpharmachemica.com | Not specified |

| Acidic conditions (unspecified) | HPLC | 2.73% scribd.com | Unidentified major impurity scribd.com |

| Acid Hydrolysis | LC-MS/MS | Degradation observed researchgate.net | 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one researchgate.net |

Basic Stress-Induced Impurity Generation

Alkaline conditions also lead to the degradation of lamotrigine, with some studies suggesting this pathway has the highest degradative potential. grafiati.comresearchgate.net Exposing lamotrigine to 0.1 N sodium hydroxide (NaOH) while refluxing at 80°C for three hours resulted in significant degradation. derpharmachemica.com One study quantified the degradation under basic stress at 1.59%, noting the appearance of a major impurity peak. scribd.com

Similar to acid hydrolysis, the primary degradation mechanism under basic stress is hydrolysis. derpharmachemica.com This leads to the formation of 3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one. researchgate.netderpharmachemica.com

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| 0.1 N NaOH at 80°C for 3 hours | HPLC | Degradation observed derpharmachemica.com | Not specified |

| Alkaline conditions (unspecified) | HPLC | 1.59% scribd.com | Unidentified major impurity scribd.com |

| Base Hydrolysis | HPTLC | Highest degradative potential among stressors researchgate.net | Unspecified degradation products researchgate.net |

Oxidative Stress-Induced Impurity Generation

Lamotrigine is susceptible to degradation when exposed to oxidative stress. researchgate.netresearchgate.net The extent of degradation can vary based on the experimental conditions. For instance, treatment with 15% hydrogen peroxide (H₂O₂) at room temperature for 24 hours resulted in 12.88% degradation. derpharmachemica.com In another study, using 3% H₂O₂ at 80°C for five hours also caused degradation. nih.gov However, some research has found lamotrigine to be stable under the specific oxidative conditions they applied, highlighting the importance of the reaction environment. scribd.com

LC-MS/MS analysis has been used to characterize the impurities formed during oxidation. researchgate.net The identified degradation products include N-oxide derivatives, such as 6-(2,3-Dichlorophenyl)-2-oxy-triazine-3,5-diamine and 6-(2,3-Dichlorophenyl)-4-oxy-triazine-3,5-diamine. researchgate.net

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| 15% H₂O₂ at room temperature for 24 hours | HPLC | 12.88% derpharmachemica.com | Not specified |

| 3% H₂O₂ at 80°C for 5 hours | HPLC | Degradation observed nih.gov | Not specified |

| Oxidative Stress | LC-MS/MS | Degradation observed researchgate.net | N-oxide derivatives researchgate.net |

Thermal Stress-Induced Impurity Generation

In general, lamotrigine is considered stable under thermal stress conditions. researchgate.netresearchgate.netscribd.com Studies where the drug was exposed to dry heat at 80°C for 24 hours reported either no degradation or the formation of only minor impurities (0.175% total). nih.govderpharmachemica.com This intrinsic stability to heat indicates a robust molecular structure under these conditions.

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| Dry heat at 80°C for 24 hours | HPLC | No degradation derpharmachemica.com | None |

| Dry heat at 80°C for 24 hours | HPLC | 0.175% (total impurities) nih.gov | Not specified |

| High temperature | HPTLC | Stable researchgate.net | None |

Photolytic Stress-Induced Impurity Generation

The stability of lamotrigine under photolytic stress has yielded varied results depending on the study parameters. Several studies report that lamotrigine is stable when exposed to sunlight for seven days or to controlled high-intensity light (1.2 million lux hours). researchgate.netresearchgate.netnih.govderpharmachemica.com In these cases, no significant degradation was observed. researchgate.netderpharmachemica.com

Conversely, other research indicates some level of photolytic instability. One study reported minor degradation of about 0.18%. scribd.com A more detailed investigation into the direct photodegradation of lamotrigine in simulated sunlight found that while the degradation half-life was long (over 100 hours), the process was influenced by pH. rsc.org This study also confirmed the formation of various photoproducts, with different products appearing at different pH levels, suggesting multiple reaction mechanisms. rsc.org

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| Sunlight for 7 days | HPLC | No degradation derpharmachemica.com | None |

| 1.2 million lux hours; 200 W h/m² for 7 days | HPLC | 0.346% (total impurities) nih.gov | Not specified |

| Photolytic conditions | HPLC | 0.18% scribd.com | Not specified |

| Simulated sunlight at varying pH | LC-UV, ToF-MS | pH-dependent degradation; half-life ~100-112 hours rsc.org | Multiple pH-dependent photoproducts rsc.org |

Neutral Hydrolysis Effects on Impurity Profile

The effect of neutral hydrolysis on lamotrigine has also been investigated, with conflicting reports. Some studies found no degradation when lamotrigine was refluxed in water at 80°C for three hours. derpharmachemica.com However, other research using High-Performance Thin-Layer Chromatography (HPTLC) indicated that lamotrigine is susceptible to degradation under neutral hydrolytic conditions. researchgate.net Further studies have shown that while lamotrigine itself is stable across a pH range of 4-9, its primary metabolite, lamotrigine N2-glucuronide, degrades under neutral to basic conditions, which could suggest complex stability profiles in biological or environmental systems. nih.govunirioja.es

| Stress Condition | Methodology | Observed Degradation | Key Impurities Formed |

|---|---|---|---|

| Water at 80°C for 3 hours | HPLC | No degradation derpharmachemica.com | None |

| Neutral media with heating | HPTLC | Degradation observed researchgate.net | Unspecified degradation products researchgate.net |

| Aqueous solution (pH 4-9) | HRMS | Lamotrigine stable nih.govunirioja.es | None |

Identification and Structural Elucidation of Lamotrigine Degradation Products

The process of identifying and structurally elucidating the degradation products of Lamotrigine involves subjecting the drug to forced decomposition under various stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. tandfonline.comresearchgate.net The resulting mixtures are then analyzed using advanced analytical techniques to separate and identify the degradants.

One study identified five potential impurities in the synthesis of Lamotrigine and its intermediate. researchgate.net These impurities, formed during the conversion of the intermediate to the final active pharmaceutical ingredient (API), were characterized as isomeric impurities. Among these is 3,5-Diamino-6-(3,4-Dichlorophenyl)triazine, designated as Impurity I. researchgate.net The presence of these impurities necessitates the development of robust analytical methods to separate and quantify them. researchgate.net

Forced degradation studies have revealed that Lamotrigine is prone to degradation under acidic, basic, and oxidative conditions. tandfonline.comresearchgate.net For instance, major degradation was observed in acidic conditions, with the formation of a significant impurity peak. scribd.com Another study found that alkaline-induced hydrolysis had the highest degradative potential. researchgate.net Conversely, the drug was found to be relatively stable under thermal and photolytic stress. tandfonline.comresearchgate.net

The separation of Lamotrigine from its degradation products is typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). researchgate.netscribd.com The development of a stability-indicating HPLC method is essential for accurately determining the purity of Lamotrigine in the presence of its impurities and degradation products. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the characterization of degradation products. tandfonline.com These techniques provide valuable information about the molecular weight and fragmentation patterns of the degradants, which aids in their structural elucidation.

In the analysis of Lamotrigine and its degradation products, electrospray ionization (ESI) in positive mode is commonly used. tandfonline.com The mass spectra of chlorine-containing compounds like Lamotrigine are distinctive due to the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio), resulting in characteristic molecular ion clusters. tandfonline.com

One study utilized LC-MS/MS to characterize three degradation products of Lamotrigine. tandfonline.com The mass spectral data, along with the fragmentation patterns, were used to assign structures to these degradants and propose a degradation pathway for the drug. tandfonline.com Another impurity profiling study used LC-MS analysis to identify five potential isomeric impurities of an intermediate in Lamotrigine synthesis, including the precursor to Impurity I. researchgate.net The mass spectral data confirmed that these impurities had the same molecular weight. researchgate.net

Table 1: Mass Spectrometry Data for Lamotrigine and Selected Impurities

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spectral Data (m/z) |

| Lamotrigine | C₉H₇Cl₂N₅ | 256.09 | 256 [M+H]⁺ |

| Lamotrigine Impurity I | C₉H₇Cl₂N₅ | 256.09 | 256 [M+H]⁺ |

| Lamotrigine Impurity C | C₉H₇Cl₂N₅ | 256.09 | Not specified |

| Lamotrigine Impurity D | C₉H₅Cl₂N₃O₂ | 258.06 | Not specified |

| Lamotrigine Impurity E | C₇H₄Cl₂O₂ | 191.01 | Not specified |

| Lamotrigine Impurity F | C₁₆H₉Cl₄N₅O | 429.09 | Not specified |

Data sourced from various impurity profiling studies. researchgate.netpharmaffiliates.com

While mass spectrometry provides crucial information about molecular weight and fragmentation, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation of degradation products. researchgate.netrasayanjournal.co.in

NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise mapping of the molecular structure. rasayanjournal.co.inderpharmachemica.com For instance, in the characterization of a new N-methyl impurity of Lamotrigine, ¹H NMR, ¹³C NMR, and NOESY experiments were used to confirm its structure. derpharmachemica.com The observation of the response of aromatic protons upon irradiation of the N-methyl protons helped to establish the connectivity of the atoms. derpharmachemica.com

IR spectroscopy provides information about the functional groups present in a molecule. researchgate.netderpharmachemica.com The IR spectrum of a compound shows characteristic absorption bands corresponding to different types of chemical bonds. For example, the IR spectrum of the N-methyl impurity of Lamotrigine showed characteristic bands for N-H, C-H, C=N, and C-Cl bonds. derpharmachemica.com

In a comprehensive impurity profile study of Lamotrigine, both NMR and IR spectroscopy were used to characterize several impurities, including the isomeric impurity I. researchgate.netrasayanjournal.co.in The samples were dissolved in deuterated solvents like DMSO-d₆ or CDCl₃ for NMR analysis, with Tetramethylsilane (TMS) used as an internal standard. rasayanjournal.co.in IR spectra were recorded in the solid state as KBr dispersions. rasayanjournal.co.in

Table 2: Spectroscopic Data for a Lamotrigine-Related Impurity

| Spectroscopic Technique | Key Data |

| ¹H NMR (300 MHz, DMSO-d₆) | δ 7.74 (dd, 1H), 7.47 (d, 1H), 7.45 (s, 1H), 7.30 (br s, NH₂), 3.86 (s, 3H) |

| ¹³C NMR (300 MHz, DMSO-d₆) | δ 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, 53.4 |

| IR (KBr, cm⁻¹) | 3395, 3315, 3109, 2949, 2746, 1648, 1561, 1510, 1438, 1136, 799 |

This data corresponds to the N-methyl impurity of Lamotrigine. derpharmachemica.com

By combining the data from mass spectrometry and spectroscopic techniques, researchers can confidently identify and elucidate the structures of Lamotrigine's degradation products, including isomeric impurities like this compound. This comprehensive understanding is vital for establishing the degradation pathways of the drug and for the development of robust, stability-indicating analytical methods.

Advanced Analytical Methodologies for Profiling and Quantification of 3,5-diamino-6- 3,4-dichlorophenyl Triazine Lamotrigine Impurity I

Chromatographic Separation Techniques for Lamotrigine Impurity I

Chromatographic techniques are paramount for the effective separation of Lamotrigine from its impurities, ensuring the purity and safety of the final drug product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most prominently utilized methods for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC stands as a cornerstone in pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility. tandfonline.com The development of robust HPLC methods is crucial for the accurate determination of this compound.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of Lamotrigine and its related substances. researchgate.net These methods typically employ a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, allowing for the effective separation of compounds based on their hydrophobicity.

Several studies have detailed the development of RP-HPLC methods capable of resolving Lamotrigine from its impurities, including Impurity I. For instance, a method utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a potassium orthophosphate buffer (pH 6.7 ± 0.1) in a ratio of 30:20:50 (v/v/v) has been successfully employed. jst.go.jpepa.gov This method, with UV detection at 275 nm, provides a linear response for Lamotrigine over a concentration range of 1–12 µg/mL. jst.go.jpepa.gov Another RP-HPLC method involves a C18 column and a mobile phase of 0.01M ammonium acetate and methanol (50:50 v/v) at a pH of 4.5, with UV detection at 210 nm, which has proven effective in separating a range of impurities. rasayanjournal.co.in

The selection of the stationary phase is critical. While C8 columns have been explored, they often result in poor resolution between certain impurities and broad peak shapes for Lamotrigine. nih.govresearchgate.net Consequently, C18 columns are generally preferred for their superior separation capabilities in this context. nih.govresearchgate.net

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Column | Reversed-phase C18 | COSMOSIL MS-II C-18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Methanol:0.01M Potassium Orthophosphate (pH 6.7±0.1) (30:20:50 v/v/v) | 0.01M Ammonium Acetate:Methanol (50:50 v/v), pH 4.5 |

| Detection Wavelength | 275 nm | 210 nm |

| Flow Rate | Not Specified | 0.7 mL/min |

| Linearity Range (Lamotrigine) | 1–12 µg/mL | Not Specified |

Stability-indicating assay methods (SIAMs) are essential to demonstrate that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. These methods are crucial for assessing the stability of a drug substance or product over time and under various environmental conditions.

For Lamotrigine, stability-indicating HPLC methods have been developed to separate it from potential degradation products formed under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. derpharmachemica.comderpharmachemica.com One such method utilizes a C18 column with a mobile phase of potassium dihydrogen orthophosphate buffer (pH 7.4) and methanol (60:40) at a flow rate of 1.3 ml/min and detection at 305 nm. derpharmachemica.com This method was validated according to ICH guidelines and proved to be linear, precise, and accurate for determining Lamotrigine in the presence of its degradation products. derpharmachemica.com

Another stability-indicating method was developed to separate Lamotrigine from seven impurities (A-F and a degradation product). researchgate.net This method also employed forced degradation studies, including acid and base hydrolysis and peroxide degradation, to confirm its specificity. researchgate.net The development of such methods ensures that any change in the quality of the drug product over its shelf life will be detected.

The resolution of this compound from the parent drug and other related substances is highly dependent on the optimization of HPLC parameters, particularly column chemistry and mobile phase composition.

Column Chemistry: The choice of stationary phase is a critical factor. While C18 columns are the most common choice for Lamotrigine analysis, other chemistries have been investigated to improve separation. nih.govjocpr.com For instance, studies have compared the performance of different C18 columns, such as Zorbax Eclipse XDB, Inertsil ODS, and Hypersil BDS, to achieve optimal peak shape and resolution. nih.govresearchgate.net The use of a Pentafluorophenyl propyl (5F-PHP) column has also been reported for effective separation. researchgate.net

Mobile Phase Optimization: The composition of the mobile phase, including the type and concentration of the organic modifier, the pH, and the buffer salt, plays a pivotal role in achieving the desired separation. researchgate.net Gradient elution is often employed to effectively separate a complex mixture of impurities with varying polarities. researchgate.netnih.govresearchgate.net For example, a gradient program with mobile phase A as a potassium dihydrogen orthophosphate buffer (pH 8.0) and mobile phase B as acetonitrile has been optimized for the separation of Lamotrigine and its impurities. nih.govresearchgate.net The pH of the mobile phase is a critical parameter that can significantly impact the retention and peak shape of ionizable compounds like Lamotrigine and its impurities.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Zorbax eclipse XBD C18 (250mm × 4.6 mm, 5 µm) | Hypersil BDS C18 (250mmx4.6 mm, 5 µm) | Xterra C18 (4.6 X 100 mm) |

| Mobile Phase | Gradient: Buffer (pH 8.0) and Acetonitrile | Isocratic: Methanol and Potassium dihydrogen phosphate (50:50 v/v) | Isocratic: Methanol-phosphate buffer pH-7 (50:50 v/v) |

| Flow Rate | 1.5 mL/min | Not Specified | 0.8 ml/min |

| Column Temperature | 35 °C | Ambient | Room Temperature |

| Detection Wavelength | 220 nm | 225 nm | 225 nm |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications for Impurity I

TLC and its more advanced version, HPTLC, offer simpler and more cost-effective alternatives for the separation and determination of Lamotrigine and its impurities. tandfonline.com These techniques are particularly useful for routine quality control and screening purposes.

A TLC method has been developed to separate Lamotrigine from its impurity, 2,3-dichlorobenzoic acid, on silica gel plates using a mobile phase of ethyl acetate, methanol, and 35% ammonia (17:2:1 v/v/v). jst.go.jpepa.gov Densitometric measurement of the separated spots is performed at 275 nm. jst.go.jpepa.gov

HPTLC methods provide improved resolution and sensitivity compared to conventional TLC. A stability-indicating HPTLC method has been validated for the determination of Lamotrigine in the presence of its degradation products. researchgate.net This method utilized silica gel plates with a mobile phase of ethyl acetate:methanol:ammonia and showed good linearity over a concentration range of 10–300 ng/spot. researchgate.net Another HPTLC method for the estimation of Lamotrigine in tablets used a mobile phase of acetone:toluene:ammonia (70:30:5.0 v/v) with densitometric quantification at 312 nm. ijpsonline.com

Spectroscopic Detection and Quantification of this compound

Spectroscopic methods, particularly UV-Visible spectrophotometry, are often used in conjunction with chromatographic techniques for the detection and quantification of Lamotrigine and its impurities. The choice of detection wavelength is critical for achieving adequate sensitivity and selectivity.

For HPLC analysis, UV detection is commonly performed at wavelengths ranging from 210 nm to 312 nm, depending on the specific method and the absorbance characteristics of the analytes. rasayanjournal.co.inijpsonline.com Wavelengths such as 220 nm, 225 nm, 275 nm, and 305 nm have been reported in various studies. jst.go.jpepa.govnih.govresearchgate.netderpharmachemica.comjocpr.com The selection of an appropriate wavelength is crucial to ensure that both the main compound and the impurity of interest can be detected with sufficient sensitivity.

Direct spectrophotometric methods have also been developed for the determination of Lamotrigine. One method involves measuring the absorbance of Lamotrigine in 0.1 M sulfuric acid at 225 nm. walshmedicalmedia.com Another approach utilizes the formation of a colored ion-association complex between Lamotrigine and p-chloranilic acid, with the resulting product measured at 519±2 nm. jst.go.jp While these methods are simpler, they may lack the specificity of chromatographic techniques for impurity profiling.

More advanced spectroscopic techniques, such as mass spectrometry (MS) coupled with HPLC (LC-MS), provide a higher level of specificity and sensitivity for the identification and quantification of impurities. nih.gov LC-MS/MS has been used for the trace analysis of a key synthetic impurity of Lamotrigine, demonstrating the power of this hyphenated technique in impurity profiling. nih.gov

Ultraviolet-Visible Spectrophotometry for Impurity I Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely accessible analytical technique based on the principle that molecules absorb light at specific wavelengths. The chemical structure of this compound, containing a dichlorophenyl-triazine system, possesses chromophores that absorb light in the UV region, making this method viable for its detection. scielo.br

While direct UV spectrophotometry is simple and cost-effective, its application for impurity analysis can be limited by a lack of specificity. tandfonline.com The main drug, Lamotrigine, and its related impurities often have overlapping absorption spectra. For instance, Lamotrigine itself shows significant absorbance at various wavelengths depending on the solvent, such as 225 nm in methanol or 0.1 M H₂SO₄, 267 nm in 0.01 M hydrochloric acid, and 307.5 nm in methanol. scielo.brwalshmedicalmedia.cominnovareacademics.in To overcome specificity issues, derivatization techniques can be employed. These methods involve reacting the analyte with a chromogenic reagent to produce a colored complex that absorbs at a distinct wavelength in the visible region, shifting the measurement away from interfering substances. For example, methods have been developed for Lamotrigine involving diazotization followed by coupling with reagents like 4-(dimethylamino)benzaldehyde or by forming ion-pair complexes with dyes such as bromocresol purple, resulting in new absorbance maxima at 410 nm. ijpsonline.comjfda-online.com Such approaches could be adapted for the selective detection of Impurity I.

Spectrofluorimetric Techniques for Impurity I Analysis

Spectrofluorimetry is another spectroscopic technique that offers potential advantages over UV-Vis spectrophotometry, primarily higher sensitivity and selectivity. The method involves exciting a molecule at a specific wavelength and measuring the light emitted at a longer wavelength. This dual-wavelength parameter reduces the likelihood of interference.

While spectrofluorimetry is a recognized technique in pharmaceutical analysis, and methods have been reported for Lamotrigine, specific applications for the detailed analysis of this compound are not extensively documented in current literature. tandfonline.comderpharmachemica.com The development of a spectrofluorimetric method would require establishing the unique excitation and emission wavelengths for Impurity I, potentially after a chemical derivatization step to introduce or enhance a fluorophore. The inherent sensitivity of this technique could make it particularly suitable for detecting trace levels of the impurity.

**4.3. Hyphenated Techniques for Comprehensive Impurity Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for impurity profiling as they provide both separation and structural identification capabilities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a premier technique for the definitive identification and sensitive quantification of pharmaceutical impurities. researchgate.net The method combines the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the highly sensitive and specific detection of tandem mass spectrometry.

In the analysis of this compound, an HPLC system first separates the impurity from the Lamotrigine API and other related substances. researchgate.net The separated compounds then enter the mass spectrometer, where they are ionized. For quantification, tandem mass spectrometry operates in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific parent ion (precursor ion) corresponding to the molecular weight of Impurity I is selected and fragmented, and a specific fragment ion (product ion) is monitored. Since Lamotrigine and Impurity I are isomers, they have the same molecular weight (256.09 g/mol ). lgcstandards.com A validated LC-MS/MS method for Lamotrigine monitors the mass transition of the protonated molecule [M+H]⁺ from mass-to-charge ratio (m/z) 256.0 to a characteristic product ion at m/z 211.0. oup.com A similar specific transition would be established for Impurity I, enabling its unambiguous detection and quantification even if it co-elutes with its isomers. The sensitivity of LC-MS/MS allows for detection at very low levels, with limits of quantification (LOQ) often reaching the picogram or low nanogram-per-milliliter range. researchgate.netoup.com

Impurity Profiling and Control Strategies for 3,5-diamino-6- 3,4-dichlorophenyl Triazine Lamotrigine Impurity I

Comprehensive Impurity Profiling Approaches

Impurity profiling is an essential process in pharmaceutical development and manufacturing to identify and quantify impurities in drug substances and products. ijprajournal.comraps.org For Lamotrigine, this involves a comprehensive approach to detect both known and unknown impurities that may arise during synthesis or degradation. researchgate.netgoogle.com

Identification of Known and Unknown Lamotrigine Impurities

The manufacturing process of Lamotrigine can give rise to several potential impurities. researchgate.net These can originate from starting materials, intermediates, by-products, or degradation products. google.com High-performance liquid chromatography (HPLC) is a primary analytical technique used for the separation and detection of these impurities. ijprajournal.comrasayanjournal.co.in A typical analytical HPLC chromatogram of a Lamotrigine production batch may show various impurity peaks at levels ranging from 0.05% to 0.15%. researchgate.netrasayanjournal.co.in

In the synthesis of Lamotrigine, isomeric impurities of the intermediate 2,3-dichlorobenzoyl cyanide can be present. rasayanjournal.co.in These isomers can then react to form the corresponding isomeric impurities of Lamotrigine, including 3,5-diamino-6-(3,4-dichlorophenyl)triazine (Impurity I). rasayanjournal.co.in Other identified impurities include those arising from side reactions or degradation, such as oxidation, hydrolysis, or photolysis. google.comsynthinkchemicals.com Advanced hyphenated techniques like liquid chromatography-mass spectrometry (LC-MS), LC-nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS) are instrumental in the structural elucidation of these unknown impurities. ijprajournal.com

Characterization of Impurity Isomers (e.g., Impurity I) and Related Compounds

Lamotrigine Impurity I, 3,5-Diamino-6-(3,4-Dichlorophenyl)triazine, is a positional isomer of Lamotrigine. rasayanjournal.co.in Its formation is often linked to the presence of the corresponding dichlorobenzoyl cyanide isomer in the starting materials. rasayanjournal.co.in The characterization of such isomers is crucial as they may have different toxicological profiles compared to the API.

Spectroscopic techniques are vital for the structural confirmation of these impurities. rasayanjournal.co.in For instance, the structure of Impurity I and other related compounds is confirmed using methods like Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.net

A study on the impurity profile of Lamotrigine identified and characterized several isomeric impurities, including Impurity I. rasayanjournal.co.in These were synthesized and their structures confirmed through spectral analysis. rasayanjournal.co.in

Table 1: Identified Isomeric Impurities of Lamotrigine

| Impurity Name | Chemical Name |

|---|---|

| Impurity F | 3,5-diamino-6-(2,4-dichlorophenyl)triazine |

| Impurity G | 3,5-diamino-6-(2,5-dichlorophenyl)triazine |

| Impurity H | 3,5-diamino-6-(2,6-dichlorophenyl)triazine |

| Impurity I | 3,5-diamino-6-(3,4-dichlorophenyl)triazine |

| Impurity J | 3,5-diamino-6-(3,5-dichlorophenyl)triazine |

This table is generated based on data from research articles. rasayanjournal.co.in

Establishment and Utilization of Impurity Reference Standards for Impurity I

The establishment of well-characterized reference standards for impurities is a regulatory requirement and a cornerstone of quality control. ich.org A reference standard for this compound is essential for the accurate quantification of this impurity in batches of the drug substance.

These reference standards are used for several critical purposes:

Method Validation: To validate analytical methods, ensuring they are accurate, precise, and specific for the detection and quantification of Impurity I. clearsynth.com

Quality Control: For routine quality control testing of Lamotrigine to ensure that the level of Impurity I does not exceed the specified limits. clearsynth.com

Stability Studies: To monitor the potential for Impurity I formation during stability testing of the drug substance and product.

The synthesis of Impurity I is necessary to produce a sufficient quantity for its use as a reference standard. rasayanjournal.co.in The general procedure for the preparation of Lamotrigine and its isomers, including Impurity I, involves the reaction of the corresponding dichlorobenzoyl cyanide with aminoguanidine bicarbonate in the presence of an acid, followed by cyclization. rasayanjournal.co.in

Process Control Strategies for Impurity Minimization

Effective control of impurities is achieved through a combination of optimized synthetic routes and robust in-process controls. synthinkchemicals.com The goal is to minimize the formation of impurities like Impurity I to ensure the final API meets the required purity standards.

Optimization of Synthetic Routes to Reduce Impurity I Formation

The formation of this compound is directly related to the presence of 3,4-dichlorobenzoyl cyanide as an impurity in the 2,3-dichlorobenzoyl cyanide starting material. rasayanjournal.co.in Therefore, a key strategy for minimizing Impurity I is to control the purity of the starting materials.

Optimization of the synthetic process for Lamotrigine can also significantly reduce impurity formation. derpharmachemica.com This includes careful selection of reagents, solvents, and reaction conditions such as temperature and pH. derpharmachemica.com For example, a study reported an improved process for producing Lamotrigine with high purity by conducting the cyclization step under neutral conditions, which minimized the formation of certain impurities. derpharmachemica.com

In-process Control and Monitoring of Impurity I Levels

In-process controls (IPCs) are crucial for monitoring the formation of impurities at critical stages of the manufacturing process. google.comgoogle.com For Lamotrigine synthesis, this involves the use of analytical techniques like HPLC to monitor the levels of key intermediates and impurities, including the precursor to Impurity I. google.com

By implementing IPCs, manufacturers can identify any deviations from the expected reaction pathway and take corrective actions in real-time to prevent the formation of excessive levels of impurities. For instance, an in-process control could be set to ensure that the level of 2,3-dichlorobenzoyl cyanide is below a certain threshold before proceeding to the next step. google.comgoogle.com This proactive approach is essential for consistently producing Lamotrigine that meets the stringent purity requirements of regulatory agencies.

Purification Techniques for this compound Removal

The control and removal of process-related impurities are critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). In the manufacturing of Lamotrigine, or 3,5-diamino-6-(2,3-dichlorophenyl)-1,2,4-triazine, several related substances can arise, including positional isomers. One such isomer is 3,5-diamino-6-(3,4-dichlorophenyl)triazine, designated here as this compound. researchgate.net This impurity is structurally very similar to the main compound, differing only in the substitution pattern on the phenyl ring. The effective removal of such closely related impurities is essential and is typically achieved through highly specific purification techniques that exploit subtle differences in their physicochemical properties. The primary methods employed for the purification of Lamotrigine and the removal of Impurity I are crystallization and chromatography.

Crystallization and Recrystallization

Crystallization is a fundamental and widely used technique for the purification of crude Lamotrigine. google.com The principle relies on the differential solubility of Lamotrigine and its impurities in a selected solvent or solvent system. By carefully controlling parameters such as solvent choice, temperature, and cooling rate, Lamotrigine can be selectively precipitated from the solution, leaving impurities like the 3,4-dichloro isomer behind in the mother liquor.

Several patented and researched methods highlight the efficacy of crystallization:

Solvent Selection: The choice of solvent is paramount. Alcohols such as methanol, ethanol, isopropanol, and propan-1-ol are frequently cited for their effectiveness in dissolving Lamotrigine at elevated temperatures and allowing for its precipitation upon cooling. google.comgoogle.comprepchem.com One process describes refluxing the crude product in methanol, followed by cooling, to yield Lamotrigine with a purity of 99.9% as measured by High-Performance Liquid Chromatography (HPLC). googleapis.com

Mixed-Solvent Systems: In some instances, a combination of solvents is used to fine-tune the purification process. A patented method details the use of a mixed solution of ethanol and purified water (in a 5:2 volume ratio) or isopropanol and purified water. google.com The crude product is dissolved at an elevated temperature (around 80°C), filtered while hot to remove particulates, and then cooled to induce crystallization. google.com

Use of Adsorbents: The crystallization process is often augmented by the use of adsorbents like activated carbon (charcoal). google.comgoogle.com The crude Lamotrigine is dissolved in a suitable solvent, treated with charcoal to adsorb colored impurities and other contaminants, and then filtered before cooling to crystallize the pure product. googleapis.com

pH Adjustment: The solubility of Lamotrigine, an organic base, is pH-dependent. One purification strategy involves dissolving the crude material in water by adding methanesulfonic acid to form a soluble salt (lamotrigine methanesulfonate) at a pH of approximately 1 to 2. googleapis.com This solution can be filtered to remove any insoluble particles. Subsequently, adjusting the pH back to a neutral or slightly basic range (6.5 to 7.5) with a base like sodium hydroxide causes the purified Lamotrigine to precipitate out of the solution. googleapis.com

Table 1: Examples of Recrystallization Methods for Lamotrigine Purification

| Solvent System | Process Highlights | Reported Outcome | Reference |

|---|---|---|---|

| Methanol | The crude product was refluxed, then cooled. | Purity of 99.9% by HPLC. | googleapis.com |

| Isopropanol | The residue was recrystallized from isopropanol. | Yielded 3,5-diamino-(2,3-dichlorophenyl)-1,2,4-triazine. | prepchem.com |

| Propan-1-ol | Crude lamotrigine was recrystallized from propan-1-ol with charcoal treatment and cooled to 15-25°C. | Afforded pure lamotrigine. | googleapis.com |

| Ethanol / Water or Isopropanol / Water | The crude product was dissolved in a mixed solvent with activated carbon at ~80°C, followed by hot filtration and cooling. | Obtains refined lamotrigine fine work. | google.com |

| Water / Methanesulfonic Acid / Sodium Hydroxide | Crude lamotrigine was dissolved by forming a methanesulfonate salt at pH 1.5-2.0, filtered, and then precipitated by adjusting pH to 6.5-7.5. | Produces anhydrous lamotrigine substantially free of insoluble particles. | googleapis.com |

Chromatographic Techniques

When crystallization alone is insufficient to achieve the desired level of purity, or for analytical purposes to quantify impurity levels, chromatographic methods are employed. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is the predominant analytical method for assessing the purity of Lamotrigine and is adaptable for preparative-scale purification. nih.gov Reversed-phase (RP-HPLC) is the most common mode used. In this setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. Lamotrigine and its impurities are separated based on their relative hydrophobicity. Because the 3,4-dichloro isomer (Impurity I) has a different dipole moment and polarity compared to the 2,3-dichloro isomer (Lamotrigine), it will interact differently with the stationary phase, allowing for separation. researchgate.net

One validated stability-indicating HPLC method uses a C18 column with a mobile phase consisting of a 30:20:50 (v/v/v) mixture of acetonitrile, methanol, and 0.01 M potassium orthophosphate buffer (pH 6.7). jst.go.jp

Another method for separating Lamotrigine and related substances utilizes a C18 column with a mobile phase of acetonitrile and monobasic potassium phosphate solution (35:65, v/v), with the pH adjusted to 3.5. nih.gov

For trace analysis of a specific synthetic impurity, a multi-step process involving pre-concentration on a normal-phase HPLC column followed by analysis with reversed-phase HPLC coupled to mass spectrometry (TSP-MS) has been developed. nih.gov This demonstrates the power of using orthogonal chromatographic techniques for challenging separations.

Thin-Layer Chromatography (TLC): TLC is a simpler chromatographic technique used for monitoring reactions and for qualitative impurity analysis. A study demonstrated the separation of Lamotrigine from an impurity on silica gel plates. jst.go.jp Using a mobile phase of ethyl acetate, methanol, and 35% ammonia (17:2:1 v/v/v), Lamotrigine had a retention factor (Rf) of 0.75, while the impurity had an Rf of 0.23, indicating a successful separation. jst.go.jp

Table 2: Examples of Chromatographic Conditions for Lamotrigine Impurity Separation

| Technique | Stationary Phase | Mobile Phase | Detection | Key Finding | Reference |

|---|---|---|---|---|---|

| RP-HPLC | C18 | Acetonitrile : Methanol : 0.01 M Potassium Orthophosphate (pH 6.7) (30:20:50 v/v/v) | UV at 275 nm | Successful separation of lamotrigine from its impurity. | jst.go.jp |

| RP-HPLC | C18 µ-Bondapack | Acetonitrile : Monobasic Potassium Phosphate (pH 3.5) (35:65 v/v) | UV at 210 nm | Validated for quantitation of lamotrigine and its related substances. | nih.gov |

| TLC | Silica Gel | Ethyl Acetate : Methanol : Ammonia 35% (17:2:1 v/v/v) | Densitometry at 275 nm | Effective separation with Lamotrigine Rf=0.75 and Impurity Rf=0.23. | jst.go.jp |

| NP-HPLC -> RP-HPLC-MS | Normal-phase followed by reversed-phase | Dichloroethane : Methanol (90:10 v/v) for NP-HPLC | Thermospray Mass Spectrometry | Pre-concentration and separation of a route-indicative impurity. | nih.gov |

Emerging Research and Future Perspectives on 3,5-diamino-6- 3,4-dichlorophenyl Triazine Lamotrigine Impurity I

Novel Analytical Technologies for Trace Impurity Detection

The detection and quantification of trace-level impurities in active pharmaceutical ingredients (APIs) are critical for ensuring drug safety and efficacy. researchgate.netbiomedres.us For impurities like Lamotrigine Impurity I, which may be present in minute quantities, highly sensitive and selective analytical methods are required. researchgate.netsynthinkchemicals.com Modern analytical techniques have evolved to meet these demands, moving beyond traditional methods to offer enhanced performance. ijprajournal.com

Recent advancements in analytical instrumentation have significantly improved the ability to detect and characterize trace impurities. biomedres.us High-Performance Liquid Chromatography (HPLC) remains a cornerstone in pharmaceutical analysis, prized for its high sensitivity, selectivity, and resolution. ijpsonline.comscirp.org It is particularly effective for separating complex mixtures and is widely used for purity testing and impurity profiling. ijpsonline.com The use of reversed-phase HPLC is common due to its reproducibility and compatibility with a wide range of pharmaceutical compounds. scirp.org

To further enhance detection capabilities, especially for impurities that lack a UV chromophore or are present at extremely low levels, HPLC is often coupled with advanced detectors. researchgate.netsynthinkchemicals.com Mass Spectrometry (MS) is a powerful tool in this regard, offering high sensitivity and specificity for identifying and quantifying trace compounds. biomedres.usbocsci.com Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for impurity profiling, enabling the detection and structural elucidation of unknown impurities at very low concentrations. biomedres.usnih.gov LC-MS can reveal the molecular structure of impurities, which is crucial for understanding their potential impact on the drug product. biomedres.us

Other noteworthy technologies include:

Ultra-Performance Liquid Chromatography (UPLC) , which offers faster analysis times and greater resolution compared to conventional HPLC. ijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a preferred method for volatile impurities, combining the separation power of GC with the identification capabilities of MS. ijpsonline.comnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive technique for detecting elemental impurities, often at the parts-per-trillion level. apacsci.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, facilitating the identification of unknown impurities. apacsci.com

These advanced analytical technologies provide the necessary tools to detect, identify, and quantify trace impurities like this compound, ensuring the quality and safety of pharmaceutical products. apacsci.comchemass.si

Table 1: Advanced Analytical Techniques for Trace Impurity Detection

| Technique | Description | Key Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | A separation technique used to separate, identify, and quantify each component in a mixture. ijprajournal.comscirp.org | High sensitivity, selectivity, and resolution; suitable for non-volatile and thermally unstable compounds. biomedres.usijpsonline.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. ijprajournal.com | Enables detection and structural elucidation of impurities at extremely low concentrations. biomedres.us |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the features of gas chromatography and mass spectrometry to identify different substances within a test sample. nih.gov | Ideal for the detection and characterization of volatile and semi-volatile impurities. biomedres.us |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | An advanced and highly sensitive analytical method for measuring elemental impurities. apacsci.com | Allows for the identification of elements at ultra-trace concentration levels. apacsci.com |

| High-Resolution Mass Spectrometry (HRMS) | A technique that provides ultra-high resolution, high sensitivity, and rapid acquisition rates for impurity analysis. pharmtech.com | Offers highly accurate mass measurements, aiding in the identification of unknown impurities. apacsci.com |

Advanced Computational Chemistry in Predicting Impurity Formation

One of the primary applications of computational chemistry is the prediction of degradation pathways. nih.gov Software programs like Zeneth® can predict potential degradation products by considering the chemical structure of the API and subjecting it to various stress conditions in a virtual environment. nih.govresearchgate.netresearchgate.net These programs utilize a knowledge base of chemical reactions to forecast likely transformations. researchgate.netlhasalimited.org This allows researchers to anticipate potential impurities and design more robust manufacturing processes. nih.gov

Structure-Activity Relationship (SAR) models are also employed to evaluate molecular structures and identify functional groups that may be prone to reactions leading to impurity formation, such as nitrosation. zamann-pharma.com By analyzing the chemical structure of reactants and reagents, these models can predict the likelihood of side reactions that generate impurities. nih.govrsc.org

The integration of these computational approaches allows for a more proactive approach to impurity control. By predicting potential impurities early in the development process, chemists can optimize synthetic routes and reaction conditions to minimize their formation. insilicominds.com

Table 2: Computational Tools in Impurity Prediction

| Computational Approach | Application in Impurity Prediction |

|---|---|

| Degradation Prediction Software (e.g., Zeneth®) | Predicts potential degradation products by simulating stress conditions on the API. nih.govresearchgate.net |

| Structure-Activity Relationship (SAR) Models | Evaluates molecular structures to identify functional groups prone to forming impurities. zamann-pharma.com |

| Machine Learning & Deep Learning Models | Predicts the outcomes of chemical reactions, including the formation of minor impurities. chemrxiv.orgnih.govrsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Explores chemical reaction pathways to understand how impurities are formed. researchgate.net |

| Computer-Assisted Synthetic Planning (CASP) | Streamlines the design of synthetic pathways, taking potential impurity formation into account. researchgate.net |

Green Chemistry Approaches to Impurity Control in Pharmaceutical Synthesis

Green chemistry, or sustainable chemistry, focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnijournals.org In pharmaceutical manufacturing, applying green chemistry principles is crucial for minimizing environmental impact and can also lead to more efficient and cost-effective processes with better impurity control. mdpi.comtotalpharmaceuticaltopics.com

A key principle of green chemistry is waste prevention, which involves designing syntheses to maximize the incorporation of all materials used in the process into the final product. wisdomgale.net This inherently minimizes the formation of by-products and impurities. totalpharmaceuticaltopics.com The selection of safer solvents and reagents is another cornerstone of green chemistry. greenpharmacy.info Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids can significantly reduce environmental pollution and potential sources of impurities. mdpi.comgreenpharmacy.infomdpi.com

Catalysis plays a vital role in green pharmaceutical synthesis. pharmafeatures.com The use of catalysts, including biocatalysts like enzymes, can lead to more selective reactions, reducing the formation of unwanted side products and impurities. mdpi.compharmafeatures.com Catalysts allow for reactions to occur under milder conditions, which can also prevent the degradation of the API and the formation of related impurities. pharmafeatures.com

Other green chemistry strategies that contribute to impurity control include:

Process Intensification: Developing more compact and efficient manufacturing processes that generate less waste. sustainability-directory.com

Solvent-Free Reactions: Conducting reactions without a liquid medium, which eliminates waste from solvent recovery and disposal. wisdomgale.netpharmafeatures.com

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources to reduce reliance on petrochemicals. nijournals.org

Energy Efficiency: Designing processes that consume less energy, which can also prevent thermally induced degradation and impurity formation. nijournals.orgsustainability-directory.com

By integrating these green chemistry approaches, the pharmaceutical industry can develop more sustainable manufacturing processes that not only reduce environmental impact but also enhance the purity and quality of the final drug substance. nijournals.orgsustainability-directory.com

Table 3: Green Chemistry Principles and their Application to Impurity Control

| Green Chemistry Principle | Application in Pharmaceutical Synthesis | Impact on Impurity Control |

|---|---|---|

| Waste Prevention | Designing synthetic routes with high atom economy. wisdomgale.net | Minimizes the formation of by-products and related impurities. totalpharmaceuticaltopics.com |

| Safer Solvents and Reagents | Replacing hazardous organic solvents with water, ethanol, or supercritical fluids. mdpi.comgreenpharmacy.info | Reduces the risk of introducing solvent-related impurities. greenpharmacy.info |

| Catalysis | Using selective catalysts, including biocatalysts, to facilitate reactions. mdpi.compharmafeatures.com | Increases reaction selectivity, leading to fewer side products and impurities. mdpi.com |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. sustainability-directory.com | Prevents thermal degradation of the API and the formation of degradant impurities. pharmafeatures.com |

| Process Intensification | Utilizing continuous flow reactors instead of batch processing. sustainability-directory.com | Offers better control over reaction conditions, minimizing impurity formation. wisdomgale.net |

Challenges in Impurity Identification and Quantification at Low Levels

The identification and quantification of pharmaceutical impurities at low levels present significant analytical challenges. researchgate.netscispace.com Impurities often exist in trace amounts, typically in the parts per million (ppm) range or even lower, requiring highly sensitive and selective analytical methods for their detection. researchgate.netsynthinkchemicals.com

One of the primary challenges is achieving the necessary sensitivity and selectivity. synthinkchemicals.com While modern analytical techniques offer high sensitivity, the complex matrix of a pharmaceutical formulation, which includes the API and various excipients, can interfere with the analysis, making it difficult to distinguish the impurity signal from the background noise. researchgate.netsynthinkchemicals.com Co-elution of impurities with matrix components in chromatographic methods is a common problem that can compromise the accuracy of quantification. synthinkchemicals.com

The structural complexity of impurities also poses a challenge. synthinkchemicals.com Impurities can have structures that are very similar to the API, making them difficult to separate and identify. ijpsonline.com Furthermore, some impurities may be chemically reactive or unstable, which complicates their analysis. scispace.com

Developing robust and reproducible analytical methods is another critical aspect. synthinkchemicals.com The method must be able to consistently perform under varying conditions and across different laboratories. scispace.com This is particularly challenging for trace-level analysis, where even minor variations in experimental parameters can significantly impact the results. researchgate.net

For impurities that lack a strong UV-absorbing chromophore, detection using standard UV detectors can be difficult. researchgate.netscispace.com In such cases, derivatization may be necessary to introduce a chromophore, or alternative detection methods like mass spectrometry must be employed. researchgate.netchromatographyonline.com

Quantifying unknown impurities is also problematic. lcms.cz Initially, the quantity of an unknown impurity is often estimated relative to the response of the parent compound. lcms.cz However, this assumes that the impurity has a similar response factor to the API, which may not be the case, leading to inaccurate quantification. lcms.cz Obtaining a pure reference standard for every potential impurity is often not feasible, especially during early stages of development.

Table 4: Key Challenges in Low-Level Impurity Analysis

| Challenge | Description |

|---|---|

| Sensitivity and Selectivity | Distinguishing trace impurity signals from the complex sample matrix. synthinkchemicals.com |

| Matrix Interference | Co-elution of impurities with excipients or the API, leading to inaccurate results. researchgate.netsynthinkchemicals.com |

| Structural Similarity | Difficulty in separating impurities that are structurally similar to the API. ijpsonline.com |

| Impurity Instability | Chemical reactivity or instability of impurities can complicate their isolation and analysis. scispace.com |

| Method Robustness | Ensuring consistent and reproducible results across different analytical runs and laboratories. synthinkchemicals.comscispace.com |

| Lack of Chromophores | Difficulty in detecting impurities that do not absorb UV light using conventional detectors. researchgate.netscispace.com |

| Quantification of Unknowns | Inaccurate estimation of impurity levels without a specific reference standard. lcms.cz |

Q & A

Basic Research Questions

Q. What analytical techniques are commonly used to quantify Lamotrigine Impurity I, and how do their validation parameters ensure accuracy in pharmaceutical research?

- Answer : High-performance liquid chromatography (HPLC) with UV detection is widely employed, as it provides specificity and sensitivity for separating Lamotrigine from its impurities, including Impurity I. Validation parameters per ICH guidelines include linearity (e.g., 1–12 µg/mL for HPLC), accuracy (mean 99.50% ± 1.30%), and precision (intraday/interday repeatability). Spectrophotometric methods using ion-association complexes (e.g., with p-chloranilic acid at λmax 519 nm) and TLC-densitometry (Rf values 0.23–0.75) are also validated alternatives . Method specificity must distinguish Impurity I from structurally similar degradation products, such as Lamotrigine related compound B or C1 .

Q. How can researchers ensure the purity of Lamotrigine reference standards when analyzing Impurity I?

- Answer : Melting point determination (via open capillary method) and chromatographic purity checks (e.g., peak homogeneity in HPLC) are critical. Impurities reduce the melting point and introduce extraneous peaks. Reference standards should be characterized using validated methods, with recovery studies (e.g., extraction efficiency) and statistical analysis (ANOVA) confirming consistency with pharmacopeial monographs .

Q. What are the key regulatory requirements for reporting impurities like this compound in drug substance specifications?

- Answer : Regulatory guidelines (e.g., ICH Q3A) mandate identification, qualification, and control of impurities above threshold levels (typically 0.10–0.15%). Analytical methods must demonstrate sensitivity (limit of detection ≤ 0.05%) and robustness under varied conditions (pH, temperature). Justification for impurity limits must include synthesis pathway analysis and toxicological risk assessment .

Advanced Research Questions

Q. How can co-elution challenges between this compound and structurally related degradation products be resolved during method development?

- Answer : Column selectivity optimization is critical. For example, reversed-phase C18 columns with acetonitrile-methanol-phosphate buffer mobile phases (pH 6.7) achieve baseline separation (peak-to-valley ratio ≥ 2) between Lamotrigine and Impurity I. Chemometric evaluation of 28 stationary phases under Ph. Eur. monograph conditions identifies columns with optimal selectivity for resolving seven related compounds . Gradient elution and adjusted retention times (e.g., 3.7 min for Impurity I vs. 1.5 min for related compound C1) further mitigate co-elution .

Q. What experimental strategies validate the stability-indicating nature of analytical methods for this compound under stress conditions?

- Answer : Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) are conducted to confirm method stability-indicating capability. For example, HPLC methods must resolve Impurity I from degradation products formed under oxidative stress (e.g., 30% H2O2 at 80°C). Peak purity indices (≥ 990) and mass balance (98–102%) ensure no interference from degradation pathways .

Q. How should researchers address discrepancies in impurity quantification when using different analytical platforms (e.g., HPLC vs. spectrophotometry)?

- Answer : Cross-validation using spiked samples with known impurity concentrations is essential. For instance, spectrophotometric methods may overestimate Impurity I due to matrix interference, whereas HPLC provides higher specificity. Statistical comparison (e.g., Student’s t-test) of results from both methods identifies systematic errors, with ANOVA confirming method equivalence (p > 0.05) .

Q. What methodologies are recommended for synthesizing and characterizing this compound when reference standards are unavailable?

- Answer : Impurity synthesis follows pathway analysis (e.g., nitrosation byproducts or incomplete purification steps). If synthesis is unfeasible (e.g., instability), justification via structural analogs, computational modeling (e.g., DFT for stability prediction), and spiking studies with surrogate markers are acceptable. EMA guidelines permit waiving confirmatory testing if impurity formation is scientifically implausible .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.